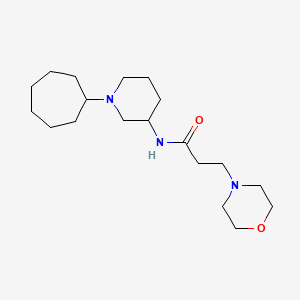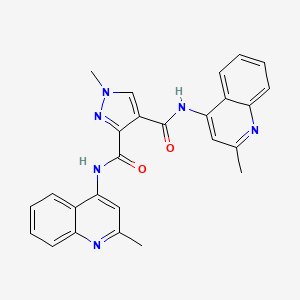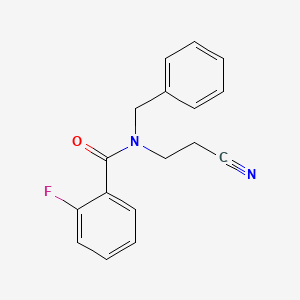
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can help to reduce neuronal activity, which can have a calming and anxiolytic effect.
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming and anxiolytic effect. N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has been shown to increase the levels of glutamate in the brain, which can have a positive effect on cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has several advantages for use in lab experiments. It is a potent inhibitor of GABA transaminase, which makes it a useful tool for studying the effects of GABA on the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has been extensively studied, and its effects on the brain are well understood. However, there are also some limitations to using N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide in lab experiments. It is a potent inhibitor of GABA transaminase, which means that it can have significant effects on the brain. This can make it difficult to isolate the specific effects of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide from the effects of other neurotransmitters and neuromodulators.
Direcciones Futuras
There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide. One potential area of research is the use of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide in the treatment of addiction. Studies have shown that N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can reduce drug-seeking behavior in animals, and it may have potential as a treatment for cocaine and alcohol addiction. Another potential area of research is the use of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide in the treatment of anxiety and depression. Studies have shown that N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can have anxiolytic and antidepressant effects, and it may have potential as a treatment for these disorders. Finally, researchers are also interested in exploring the potential of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide as a cognitive enhancer. Studies have shown that N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can increase the levels of glutamate in the brain, which may have a positive effect on cognitive function.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can be synthesized through a multi-step process involving the reaction of various chemicals and reagents. The synthesis of N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide involves the condensation of 3-(4-morpholinyl)propanoic acid with cycloheptanone, followed by the reaction of the resulting product with piperidine. The final step involves the addition of acetic anhydride to form N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has also been studied for its potential use in the treatment of addiction, particularly cocaine and alcohol addiction.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(9-11-21-12-14-24-15-13-21)20-17-6-5-10-22(16-17)18-7-3-1-2-4-8-18/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJAERMPRSNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)

![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
![N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5968784.png)
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5968791.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B5968796.png)
![3-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B5968805.png)
![11-[(5-methyl-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5968812.png)
![2-[4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5968825.png)
![ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B5968829.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5968846.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5968853.png)